Cas no 65766-74-7 (1-Piperazinecarboxamide, N-phenyl-4-(phenylmethyl)-)

1-Piperazinecarboxamide, N-phenyl-4-(phenylmethyl)- structure
65766-74-7 structure
Product Name:1-Piperazinecarboxamide, N-phenyl-4-(phenylmethyl)-
CAS No:65766-74-7
MF:C18H21N3O
MW:295.378844022751
CID:1701449
PubChem ID:732307
Update Time:2025-04-21

1-Piperazinecarboxamide, N-phenyl-4-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxamide, N-phenyl-4-(phenylmethyl)-
    • 4-benzyl-N-phenylpiperazine-1-carboxamide
    • AQ-360/40219376
    • 65766-74-7
    • Cambridge id 5730361
    • DTXSID90352681
    • 4-benzyl-N-phenyl-1-piperazinecarboxamide
    • SCHEMBL3596348
    • BDBM50394643
    • Oprea1_589291
    • AB00095053-01
    • SR-01000644122-1
    • 4-Benzyl-piperazine-1-carboxylic acid phenylamide
    • KPXKZXWDRQMAJJ-UHFFFAOYSA-N
    • CHEMBL1619418
    • AKOS000665774
    • Z44585957
    • Oprea1_802506
    • CCG-55074
    • Inchi: 1S/C18H21N3O/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22)
    • InChI Key: KPXKZXWDRQMAJJ-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1)N1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 295.16863
  • Monoisotopic Mass: 295.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.6Ų

Experimental Properties

  • PSA: 35.58
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